molecular formula C17H21N B6335775 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole CAS No. 1422518-35-1

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole

Cat. No. B6335775
CAS RN: 1422518-35-1
M. Wt: 239.35 g/mol
InChI Key: JCWODNQYRFXXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole (2B5M3E-1H-P) is an aromatic heterocyclic compound belonging to the pyrrole family. It is a highly reactive molecule with a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. 2B5M3E-1H-P has been extensively studied in recent decades, and its unique molecular structure has allowed researchers to explore its potential as a novel therapeutic agent and its use in a variety of synthetic processes.

Scientific Research Applications

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been explored as a potential therapeutic agent due to its unique molecular structure. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in various biological processes. In organic synthesis, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been used as a building block for the synthesis of various complex molecules. It has also been used in the synthesis of various polymers and materials for various applications.

Mechanism of Action

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to the active sites of certain enzymes and proteins, which can modulate their activity. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways.
Biochemical and Physiological Effects
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and cellular processes. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways. In addition, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has several advantages for lab experiments. It is a highly reactive molecule and can be synthesized in a variety of ways. It is also a relatively stable molecule and can be stored for long periods of time without degradation. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the synthesis of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be difficult due to the presence of various side reactions and impurities.

Future Directions

The potential applications of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole are still being explored, and there are many potential future directions for research. These include further exploration of its potential as a therapeutic agent, its use in the synthesis of various complex molecules, and its use as a building block for the synthesis of various polymers and materials. In addition, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole for use in various drug delivery systems.

Synthesis Methods

2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be synthesized in various ways, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki reaction. The most commonly used synthesis method involves the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces an alkylidene-phosphonium intermediate, which is then reacted with a nucleophile to yield 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole. The Horner-Wadsworth-Emmons reaction is an alternative synthesis method, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of an acid catalyst. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that is used to synthesize 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole from aryl halides.

properties

IUPAC Name

2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)7-6-10-16-11-12-17(18-16)13-15-8-4-3-5-9-15/h3-5,7-9,11-12,18H,6,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWODNQYRFXXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CC=C(N1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.